Cas no 2098053-30-4 (1-(2-Azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole)
![1-(2-Azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole structure](https://ja.kuujia.com/scimg/cas/2098053-30-4x500.png)
1-(2-Azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole 化学的及び物理的性質
名前と識別子
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- 1-(2-azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
- 1-(2-azidoethyl)-6-cyclopropylimidazo[1,2-b]pyrazole
- 1-(2-Azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole
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- インチ: 1S/C10H12N6/c11-14-12-3-4-15-5-6-16-10(15)7-9(13-16)8-1-2-8/h5-8H,1-4H2
- InChIKey: IUGRKCUFTHFLNL-UHFFFAOYSA-N
- ほほえんだ: N12C=CN(CCN=[N+]=[N-])C1=CC(C1CC1)=N2
計算された属性
- せいみつぶんしりょう: 216.11234441 g/mol
- どういたいしつりょう: 216.11234441 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 308
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 36.6
- ぶんしりょう: 216.24
- 疎水性パラメータ計算基準値(XlogP): 1.6
1-(2-Azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2198-7567-10g |
1-(2-azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole |
2098053-30-4 | 95%+ | 10g |
$2785.0 | 2023-09-06 | |
Life Chemicals | F2198-7567-2.5g |
1-(2-azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole |
2098053-30-4 | 95%+ | 2.5g |
$1326.0 | 2023-09-06 | |
TRC | A117456-100mg |
1-(2-azidoethyl)-6-cyclopropyl-1h-imidazo[1,2-b]pyrazole |
2098053-30-4 | 100mg |
$ 160.00 | 2022-06-08 | ||
Life Chemicals | F2198-7567-5g |
1-(2-azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole |
2098053-30-4 | 95%+ | 5g |
$1989.0 | 2023-09-06 | |
Life Chemicals | F2198-7567-1g |
1-(2-azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole |
2098053-30-4 | 95%+ | 1g |
$663.0 | 2023-09-06 | |
Life Chemicals | F2198-7567-0.25g |
1-(2-azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole |
2098053-30-4 | 95%+ | 0.25g |
$597.0 | 2023-09-06 | |
Life Chemicals | F2198-7567-0.5g |
1-(2-azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole |
2098053-30-4 | 95%+ | 0.5g |
$629.0 | 2023-09-06 | |
TRC | A117456-1g |
1-(2-azidoethyl)-6-cyclopropyl-1h-imidazo[1,2-b]pyrazole |
2098053-30-4 | 1g |
$ 955.00 | 2022-06-08 | ||
TRC | A117456-500mg |
1-(2-azidoethyl)-6-cyclopropyl-1h-imidazo[1,2-b]pyrazole |
2098053-30-4 | 500mg |
$ 615.00 | 2022-06-08 |
1-(2-Azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole 関連文献
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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9. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
1-(2-Azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazoleに関する追加情報
Comprehensive Analysis of 1-(2-Azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole (CAS No. 2098053-30-4)
The compound 1-(2-Azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole (CAS No. 2098053-30-4) is a highly specialized heterocyclic molecule that has garnered significant attention in recent years due to its unique structural features and potential applications in medicinal chemistry and materials science. This molecule combines an imidazo[1,2-b]pyrazole core with a cyclopropyl substituent and an azidoethyl side chain, making it a versatile building block for further chemical modifications.
One of the most intriguing aspects of this compound is its potential role in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). The presence of the azidoethyl group allows for efficient conjugation with alkyne-containing molecules, enabling the synthesis of complex architectures. Researchers are increasingly exploring its utility in bioconjugation, drug discovery, and polymer chemistry, where precise molecular assembly is crucial.
In the context of medicinal chemistry, the imidazo[1,2-b]pyrazole scaffold has shown promise as a privileged structure for targeting various biological pathways. The addition of the cyclopropyl moiety may enhance metabolic stability and bioavailability, while the azidoethyl group provides a handle for further derivatization. Recent studies have highlighted its potential in developing kinase inhibitors and antiviral agents, aligning with current research trends in tackling emerging diseases.
From a materials science perspective, this compound's unique combination of functional groups makes it an attractive candidate for designing smart materials and nanostructures. The azido functionality, in particular, is valuable for creating cross-linked networks or surface modifications, which are essential in developing advanced coatings, adhesives, and sensors. These applications resonate with the growing demand for functional materials in industries ranging from electronics to healthcare.
The synthesis of 1-(2-Azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole typically involves multi-step organic transformations, starting from commercially available precursors. Key steps often include the construction of the imidazo[1,2-b]pyrazole core, followed by cyclopropylation and subsequent introduction of the azidoethyl side chain. Researchers are continually optimizing these synthetic routes to improve yields and scalability, addressing the need for cost-effective production methods.
Analytical characterization of this compound relies heavily on techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC). These methods ensure the purity and structural integrity of the material, which is critical for its intended applications. The compound's stability under various conditions is also an area of active investigation, particularly for storage and handling considerations.
In the broader context of chemical biology, 1-(2-Azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole represents an excellent example of how small molecules can bridge the gap between traditional organic chemistry and cutting-edge interdisciplinary research. Its modular design allows for rapid diversification, making it a valuable tool in high-throughput screening and combinatorial chemistry approaches that dominate modern drug discovery pipelines.
Looking ahead, the potential applications of this compound are likely to expand as researchers uncover new ways to leverage its unique properties. With the increasing emphasis on precision medicine and targeted therapies, molecules like 1-(2-Azidoethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole will play a pivotal role in developing next-generation therapeutics and advanced materials. Its versatility ensures continued interest from both academic and industrial research communities.
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